molecular formula C27H22ClF2N5O2S B2754486 2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393872-20-3

2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2754486
CAS No.: 393872-20-3
M. Wt: 554.01
InChI Key: DCKZUNNRNZYCFZ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, triazole, and quinoline moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,4-triazole ring through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Quinoline Moiety: The quinoline moiety is attached through a condensation reaction with a suitable quinoline derivative.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and quinoline moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinoline moiety.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its diverse chemical reactivity makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, leading to modulation of biological pathways. For example, the triazole ring may interact with enzyme active sites, while the quinoline moiety can intercalate with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-{[4-(4-chlorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide
  • 2-chloro-6-fluoro-N-{[4-(4-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide

Uniqueness

The uniqueness of 2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the triazole and quinoline moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClF2N5O2S/c28-20-7-3-8-21(30)25(20)26(37)31-15-23-32-33-27(35(23)19-12-10-18(29)11-13-19)38-16-24(36)34-14-4-6-17-5-1-2-9-22(17)34/h1-3,5,7-13H,4,6,14-16H2,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKZUNNRNZYCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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